molecular formula C16H23ClN2 B15092485 N-(4-Chlorobenzyl)-N-(cyclopropylmethyl)piperidin-4-amine

N-(4-Chlorobenzyl)-N-(cyclopropylmethyl)piperidin-4-amine

Cat. No.: B15092485
M. Wt: 278.82 g/mol
InChI Key: WYYWZCLBCYMWSS-UHFFFAOYSA-N
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Description

N-(4-Chlorobenzyl)-N-(cyclopropylmethyl)piperidin-4-amine is a piperidine-derived amine featuring a 4-chlorobenzyl group and a cyclopropylmethyl substituent on the nitrogen atom.

Properties

Molecular Formula

C16H23ClN2

Molecular Weight

278.82 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-N-(cyclopropylmethyl)piperidin-4-amine

InChI

InChI=1S/C16H23ClN2/c17-15-5-3-14(4-6-15)12-19(11-13-1-2-13)16-7-9-18-10-8-16/h3-6,13,16,18H,1-2,7-12H2

InChI Key

WYYWZCLBCYMWSS-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN(CC2=CC=C(C=C2)Cl)C3CCNCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorobenzyl)-N-(cyclopropylmethyl)piperidin-4-amine typically involves the reaction of 4-chlorobenzyl chloride with cyclopropylmethylamine in the presence of a base, followed by the introduction of the piperidine ring. Common reagents used in this synthesis include sodium hydride or potassium carbonate as bases, and solvents like dichloromethane or toluene.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorobenzyl)-N-(cyclopropylmethyl)piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine nitrogen positions using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Reduced amines or hydrocarbons.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.

    Medicine: Investigated for its pharmacological properties, including potential analgesic, anti-inflammatory, or antipsychotic effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-Chlorobenzyl)-N-(cyclopropylmethyl)piperidin-4-amine would depend on its specific biological target. Generally, piperidine derivatives can interact with neurotransmitter receptors, ion channels, or enzymes, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural uniqueness lies in the combination of a piperidine core, a 4-chlorobenzyl group, and a cyclopropylmethyl substituent. Below is a detailed comparison with analogous compounds, focusing on structural variations, synthetic methodologies, yields, and substituent effects.

Structural Analogs with Piperidine Cores
Compound Name Substituents on Piperidine Nitrogen Key Features Reference CAS/ID
N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine 4-Chlorobenzyl, methyl Hydrochloride salt form; simpler substituents 1261233-16-2
4-(4-Chlorobenzyl)piperidin-4-amine 4-Chlorobenzyl (no second substituent) Dihydrochloride salt; lacks cyclopropylmethyl group 338408-83-6
N-(3-(4-Chlorophenyl)-4-methylpentyl)-1-methylpiperidin-4-amine Branched alkyl chain, methyl, 4-chlorophenyl Increased hydrophobicity due to pentyl chain; distinct bioactivity profile 903186-61-8

Key Observations :

  • Compounds with dihydrochloride salts (e.g., 338408-83-6) exhibit higher solubility in polar solvents compared to free bases .

Key Observations :

  • The target compound’s synthesis likely involves multi-step alkylation, similar to N-(4-Chlorobenzyl)cyclopropanamine hydrochloride, but with additional complexity due to the piperidine core .
  • Yields for piperidine-based analogs (e.g., 61% in ) suggest moderate efficiency, possibly due to steric hindrance during coupling.
Substituent Effects on Physicochemical Properties
  • Cyclopropylmethyl Group : Reduces metabolic oxidation compared to linear alkyl chains, a feature observed in cyclopropane-containing pharmaceuticals .
  • Piperidine Core: Provides conformational rigidity, influencing receptor binding kinetics. For example, N-methylpiperidin-4-amine derivatives exhibit improved bioavailability over non-cyclic amines .

Data Tables: Comparative Analysis

Table 1. Structural and Physical Properties
Property Target Compound (Theoretical) N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine HCl 4-(4-Chlorobenzyl)piperidin-4-amine diHCl
Molecular Weight ~293.8 g/mol 275.22 g/mol 308.2 g/mol
Melting Point Not reported Not reported Not reported
Solubility Low (organic solvents) High (polar solvents due to HCl salt) Moderate (aqueous HCl)
logP (Predicted) ~3.2 ~2.8 ~2.5

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